![molecular formula C18H25N5O2 B5625503 N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5625503.png)
N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, including compounds structurally related to N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide, often involves multi-step reactions that yield fluorescent probes or bioactive molecules. For instance, β-lactam carbenes reaction with 2-pyridyl isonitriles has been employed in a one-pot synthesis of imidazo[1,2-a]pyridines, showcasing a method for constructing complex structures with moderate to good yields (Shao et al., 2011).
Molecular Structure Analysis
The molecular structure of related imidazo[1,2-a]pyridine compounds has been elucidated through various spectroscopic and crystallographic techniques. Single crystal X-ray diffraction studies have revealed the precise arrangement of atoms within these molecules, providing insights into their three-dimensional conformations and the potential for intermolecular interactions (Chen et al., 2021).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridines undergo a variety of chemical reactions, including regioselective copper-catalyzed dicarbonylation, demonstrating their reactivity and versatility as synthetic intermediates or final products in medicinal chemistry (Wang et al., 2015). These reactions enable the introduction of functional groups that significantly alter the chemical properties of the molecules.
Physical Properties Analysis
The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are influenced by the molecular structure and the presence of functional groups, affecting the compound's behavior in biological systems or chemical reactions.
Chemical Properties Analysis
The chemical properties of imidazo[1,2-a]pyridine derivatives, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and photophysical properties, are key to their function and utility. For example, the synthesis and evaluation of novel N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives for antitumor activity highlight the importance of chemical properties in designing bioactive molecules (Chena et al., 2022).
properties
IUPAC Name |
N-[2-(2-ethylimidazol-1-yl)ethyl]-2-morpholin-4-yl-2-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-2-16-20-6-8-22(16)9-7-21-18(24)17(15-4-3-5-19-14-15)23-10-12-25-13-11-23/h3-6,8,14,17H,2,7,9-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZKRUUZXSZPFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCNC(=O)C(C2=CN=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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